tert-Butyl 5-(4-ethynylbenzamido)pentanoate
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Overview
Description
tert-Butyl 5-(4-ethynylbenzamido)pentanoate: is an organic compound that features a tert-butyl ester group and an ethynylbenzamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-(4-ethynylbenzamido)pentanoate typically involves the esterification of 5-(4-ethynylbenzamido)pentanoic acid with tert-butanol. This reaction is often catalyzed by an acid such as sulfuric acid or boron trifluoride diethyl etherate . The reaction conditions usually require anhydrous conditions and elevated temperatures to drive the esterification to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts can also be employed to facilitate the reaction and improve safety by minimizing the handling of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-(4-ethynylbenzamido)pentanoate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as organolithium or Grignard reagents can be employed.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamido derivatives.
Scientific Research Applications
tert-Butyl 5-(4-ethynylbenzamido)pentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(4-ethynylbenzamido)pentanoate involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions with aromatic residues, while the amide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
- tert-Butyl 5-(4-aminobenzamido)pentanoate
- tert-Butyl 5-(4-hydroxybenzamido)pentanoate
- tert-Butyl 5-(4-methylbenzamido)pentanoate
Comparison: tert-Butyl 5-(4-ethynylbenzamido)pentanoate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and interaction capabilities compared to its analogs. The ethynyl group allows for additional functionalization and can participate in unique chemical reactions that are not possible with the amino, hydroxy, or methyl derivatives .
Properties
IUPAC Name |
tert-butyl 5-[(4-ethynylbenzoyl)amino]pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-5-14-9-11-15(12-10-14)17(21)19-13-7-6-8-16(20)22-18(2,3)4/h1,9-12H,6-8,13H2,2-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFFMOSJJIRNBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCNC(=O)C1=CC=C(C=C1)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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